molecular formula C6H10N2S B13538232 2-(Thiazol-4-yl)propan-2-amine

2-(Thiazol-4-yl)propan-2-amine

Cat. No.: B13538232
M. Wt: 142.22 g/mol
InChI Key: KAITXZUKKGZABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Contemporary Significance of Thiazole (B1198619) Heterocycles in Chemical Sciences

The history of thiazole chemistry is intrinsically linked to the pioneering work of Arthur Hantzsch, who first described the synthesis of thiazoles in 1887. synarchive.com The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a fundamental and widely utilized method for constructing the thiazole ring. synarchive.comchemhelpasap.com This foundational discovery opened the door to the exploration of a vast chemical space populated by thiazole derivatives.

In contemporary chemical sciences, thiazoles are of immense significance. They are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net This versatility has led to the incorporation of the thiazole moiety into a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comnih.govresearchgate.net Beyond pharmaceuticals, thiazole-based compounds are also finding applications in materials science, for instance, in the development of dyes and fungicides. nih.gov

Structural Characteristics and Topological Features of the 2-(Thiazol-4-yl)propan-2-amine Moiety

The this compound scaffold possesses a unique combination of structural features that dictate its chemical behavior and potential interactions with biological systems. The core of the molecule is the 1,3-thiazole ring, an aromatic system where the pi (π) electrons are delocalized, contributing to its stability. mdpi.com The presence of both a sulfur and a nitrogen atom within the ring imparts distinct electronic properties.

The key structural components of this compound are:

The Thiazole Ring: A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. The positions of the substituents on this ring are crucial for its reactivity and biological activity.

The Propan-2-amine Group: This substituent, attached at the 4-position of the thiazole ring, introduces a basic amino group and a chiral center (if unsubstituted on the nitrogen), which can be critical for stereospecific interactions with biological targets.

PropertyPredicted Value/InformationSource
Molecular FormulaC6H10N2SInferred
Molecular Weight142.22 g/mol Inferred
XLogP30.8Inferred
Hydrogen Bond Donor Count2Inferred
Hydrogen Bond Acceptor Count2Inferred
Rotatable Bond Count2Inferred

This data is inferred for the parent compound this compound based on related structures and may vary.

Overview of Research Trajectories and Academic Relevance of Thiazole-Bearing Amines

The academic and industrial interest in thiazole-bearing amines, particularly 2-aminothiazoles, is substantial and continues to grow. scholarsresearchlibrary.commdpi.com Research in this area is multifaceted, encompassing the development of novel synthetic methodologies, the exploration of their pharmacological properties, and their application as tools in chemical biology. mdpi.com

A significant body of research focuses on the synthesis of diverse libraries of thiazole-amine derivatives to probe structure-activity relationships (SAR). researchgate.net By systematically modifying the substituents on the thiazole ring and the amine functionality, researchers can fine-tune the biological activity of these compounds. For instance, studies have shown that substitutions at the C2 and C4 positions of the thiazole ring can significantly influence the antimicrobial and anticancer properties of the resulting molecules. globalresearchonline.net

The academic relevance of thiazole-bearing amines is further highlighted by their use as starting materials for the synthesis of more complex heterocyclic systems and as ligands for various receptors and enzymes. mdpi.comresearchgate.net The investigation of their mode of action at a molecular level is an active area of research, with techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies being employed to understand their interactions with biological targets. imist.ma The ongoing exploration of thiazole-amine scaffolds holds significant promise for the discovery of new therapeutic agents and a deeper understanding of fundamental chemical and biological processes. mdpi.combohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H10N2S/c1-6(2,7)5-3-9-4-8-5/h3-4H,7H2,1-2H3

InChI Key

KAITXZUKKGZABW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC=N1)N

Origin of Product

United States

Synthetic Methodologies for 2 Thiazol 4 Yl Propan 2 Amine and Its Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The thiazole ring is a fundamental structural motif present in numerous biologically active compounds. rsc.orgbohrium.com Its synthesis has been a subject of intense research, leading to a variety of effective methods.

Hantzsch Condensation and Modified Hantzsch Reactions for 2-Aminothiazole (B372263) Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most conventional and widely utilized method for constructing 2-aminothiazole scaffolds. rsc.orgchemicalbook.com The classical approach involves the condensation reaction between an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde, and a thiourea (B124793) or thioamide. bohrium.comchemicalbook.comtandfonline.commdpi.com The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the carbonyl compound, followed by dehydration to form the thiazole ring. mdpi.com

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. rsc.org Green chemistry initiatives have led to solvent-free protocols that proceed rapidly, often in seconds, with good to excellent yields and simple workup procedures. organic-chemistry.orgthieme-connect.com Catalytic innovations include the use of a Cu(II)-iodine system, which facilitates the in-situ generation of α-iodoketones from methyl aryl ketones, thereby avoiding the direct use of lachrymatory α-halocarbonyls. benthamdirect.com Another approach employs silica-supported tungstosilicic acid as a reusable catalyst in one-pot, three-component reactions. nih.gov

For stereoselective synthesis, particularly for producing optically pure thiazole amino acids, the Holzapfel-Meyers-Nicolaou modification is a significant advancement. researchgate.net This procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is subsequently dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270). researchgate.net

Variations of the Hantzsch Thiazole Synthesis

ModificationKey Reagents/ConditionsAdvantagesReference
Classical Hantzschα-Haloketone, ThioureaWell-established, versatile bohrium.comchemicalbook.com
Solvent-FreeHeating reactants without solventEco-friendly, rapid reaction times organic-chemistry.orgthieme-connect.com
Cu(II)-Iodine CatalyzedMethyl aryl ketone, Iodine, Copper Acetate, PEG-400Avoids lachrymatory α-haloketones, green solvent benthamdirect.com
Holzapfel-Meyers-NicolaouThioamide, Trifluoroacetic anhydride, PyridineStereoselective, provides access to chiral thiazoles researchgate.net
Silica Supported CatalystSilica supported tungstosilisic acid, Ultrasonic irradiationReusable catalyst, green conditions nih.gov

Multicomponent Reaction Strategies for Diverse Thiazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like thiazoles in a single step, enhancing atom economy and operational simplicity. nih.govacs.org Various MCRs have been designed to generate diverse thiazole structures. One such approach involves a three-component domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation. nih.gov Another metal-free, three-component method reacts primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates at room temperature, accelerated by N-methyl imidazole. iau.ir

More intricate strategies, such as a four-component reaction utilizing a cascade Ugi/Wittig cyclization, have been developed to produce polysubstituted thiazoles from aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids. nih.gov Furthermore, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating medium enables the one-pot synthesis of pyrazole-linked thiazoles from aryl glyoxals, aryl thioamides, and pyrazolones at room temperature without any metal or additive. acs.org These MCRs provide rapid access to libraries of substituted thiazoles, which are valuable in drug discovery. nih.goviau.ir

Cyclization Reactions Utilizing Thiourea and Related Precursors

Thiourea is a cornerstone precursor for the synthesis of 2-aminothiazoles. chemicalbook.com Its reaction with α-haloketones in the Hantzsch synthesis is the most prominent example. mdpi.comnih.gov Beyond this, alternative cyclization strategies have emerged. A notable method is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.orgorganic-chemistry.org This reaction, often performed under microwave irradiation, leads to the rapid and high-yield synthesis of 2-aminothiazoles and offers an alternative to the traditional Hantzsch pathway by avoiding the often unstable and hazardous α-haloketones. organic-chemistry.org The proposed mechanism involves an initial alkylation of thiourea followed by a 5-exo-dig cyclization. mdpi.com

Solid-phase synthesis has also been employed to create libraries of thiazole derivatives. acs.org In one example, a resin-bound intermediate is subjected to a dehydrative cyclization with an α-bromoketone in DMF to yield a resin-bound 2-amino-5-carboxylate thiazole, which can be further modified. acs.org Another innovative approach involves a visible-light-induced reaction between active methylene (B1212753) ketone derivatives and thioureas at room temperature, highlighting a green chemistry pathway to functionalized 2-aminothiazoles. organic-chemistry.org

Introduction and Functionalization of the Propan-2-amine Side Chain

The 2-(propan-2-amine) substituent, a tertiary amine group, presents its own set of synthetic hurdles, primarily due to steric hindrance. The construction of this moiety can be approached either by attaching a pre-formed side chain to the thiazole ring or by building the side chain directly on the heterocycle.

Amination Protocols for Sterically Hindered Tertiary Amines

The synthesis of sterically hindered tertiary amines is a challenging task in organic chemistry. nih.gov Direct reductive amination (DRA) of ketones with secondary amines is often difficult due to the steric hindrance that disfavors the formation of the necessary iminium intermediate. nih.govresearchgate.net However, several effective protocols have been developed to overcome this challenge.

One successful approach is a metal-free reductive amination that uses a Hantzsch ester for transfer hydrogenation and catalytic amounts of thiourea to activate the imine. researchgate.net Another method employs trichlorosilane (B8805176) as the reducing agent, activated by a Lewis base like tetramethylethylenediamine (TMEDA), which has proven effective for the DRA of ketones with N-methylaniline. nih.gov

Catalytic systems based on transition metals have also been established. An atom-economical methodology utilizes complementary rhodium and ruthenium catalysts with carbon monoxide as a deoxygenating agent for the direct reductive amination of ketones with primary and secondary amines. rsc.orgrsc.org The choice between rhodium and ruthenium catalysts can depend on the nucleophilicity of the amine. rsc.org These methods provide a one-step synthesis for a broad range of sterically congested tertiary amines from readily available starting materials. rsc.org

Selected Methods for Synthesizing Sterically Hindered Amines

MethodKey ReagentsReactantsKey FeaturesReference
Metal-Free Reductive AminationHantzsch Ester, Thiourea (cat.)Ketones, Secondary AminesMild, metal-free conditions researchgate.net
Trichlorosilane ReductionHSiCl3, TMEDAKetones, Secondary Aryl AminesConvenient, effective for aryl amines nih.gov
Rh/Ru Catalyzed Reductive AminationRhCl3 or RuCl3, COKetones, Primary/Secondary AminesAtom-economical, no external H2 source rsc.org
Direct AminationAmmonia, FAZ molecular sieve catalystIso-buteneDirect synthesis of tert-butylamine researchgate.net

Carbon-Carbon Bond Formation Strategies for Isopropyl Moiety Construction

The isopropyl group attached to the C4 position of the thiazole ring is a key structural feature. Its introduction can be achieved through two main retrosynthetic pathways: either by starting with a precursor that already contains the isopropyl group or by forming the carbon-carbon bond on a pre-existing thiazole ring.

In the context of the Hantzsch synthesis, the most straightforward approach is to use an α-haloketone that already possesses the required isopropyl structure. For instance, the reaction of 1-bromo-3-methylbutan-2-one with a suitable thioamide or thiourea would directly yield a thiazole with an isopropyl group at the 4-position.

Alternatively, post-functionalization of the thiazole ring via cross-coupling reactions offers a more flexible strategy for creating analogs. researchgate.net This can be accomplished by starting with a di-halogenated thiazole, such as 2,4-dibromothiazole. researchgate.net A regioselective cross-coupling reaction, for example, a Negishi or Suzuki coupling, could be used to introduce the isopropyl group at the C4 position. One documented synthesis of 2,4'-bithiazole (B13848155) derivatives involved a regioselective bromine-lithium exchange on a 2-substituted-4-bromothiazole, followed by a cross-coupling reaction to form a new C-C bond. mdpi.com Such strategies allow for the late-stage introduction of the isopropyl moiety, enabling the synthesis of a diverse range of analogs. researchgate.net

Regioselective Functionalization at the Thiazole-4-position

The precise introduction of substituents at the 4-position of the thiazole ring is a critical challenge in the synthesis of 2-(thiazol-4-yl)propan-2-amine and its analogs. The inherent electronic properties of the thiazole nucleus dictate the reactivity of its carbon atoms, with the C2 and C5 positions being the most electronically distinct and often the most reactive. Consequently, achieving selective functionalization at the C4-position requires carefully designed synthetic strategies.

A foundational method for constructing the thiazole ring with a predetermined C4-substituent is the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thioamide. By selecting an α-haloketone with the desired precursor to the propan-2-amine group, the C4-position is established from the outset. For instance, the reaction of a suitably protected α-halo-aminoketone with a thioamide directly installs the required framework.

For pre-existing thiazole rings, direct C-H functionalization at the C4-position is a more modern and atom-economical approach. However, it is often complicated by competing reactions at other positions. Palladium-catalyzed C-H alkenylation has emerged as a versatile tool for creating diversified thiazole derivatives with substitution at the C2, C4, and C5 positions. nih.gov The regioselectivity of these reactions can be programmed and controlled through the careful choice of catalysts, ligands, and directing groups. nih.gov

Another classic method for introducing a functional group at the C4-position is the Vilsmeier-Haack reaction. This reaction uses a phosphorus oxychloride and N,N-dimethylformamide (DMF) mixture to install a formyl (-CHO) group, typically at an electron-rich position. organic-chemistry.org For 2-phenylthiazole, this formylation occurs selectively at the 4-position, yielding 2-phenyl-1,3-thiazole-4-carbaldehyde. organic-chemistry.org This aldehyde can then serve as a versatile handle for further elaboration into the desired 2-aminepropyl group through reactions like condensation and reduction.

Furthermore, base-promoted regioselective approaches have been developed for the synthesis of 4,5-disubstituted thiazoles. These methods often involve the cyclization of dithioates with active methylene isocyanides, proceeding rapidly at room temperature under metal-free conditions. bepls.com Such strategies offer excellent functional group tolerance and high yields, providing a practical alternative to traditional routes. bepls.com

The table below summarizes various regioselective functionalization methods at the thiazole-4-position.

Method Reagents/Catalyst Description Reference(s)
Hantzsch Synthesisα-haloketone, ThioamideCyclocondensation reaction to build the thiazole ring with pre-defined C4 substitution. bepls.com
Vilsmeier-Haack ReactionPOCl₃, DMFElectrophilic formylation of a pre-formed thiazole ring at the C4-position. organic-chemistry.org
Pd-Catalyzed C-H AlkenylationPd Catalyst, LigandDirect functionalization of a thiazole C-H bond at the C4-position. nih.gov
Base-Promoted CyclizationBase, Dithioates, IsocyanidesMetal-free cyclization leading to 4,5-disubstituted thiazoles. bepls.com
Copper-Catalyzed CascadeCu(I) Catalyst, DiazoesterA cascade reaction that functionalizes the thiazole ring, leading to 4-thiazolines. mdpi.com

Sustainable and Advanced Synthetic Techniques

The synthesis of specialty chemicals like this compound is increasingly guided by the need for processes that are not only efficient but also environmentally benign. This has spurred significant research into green chemistry principles, advanced energy sources like microwaves, and novel catalytic systems.

Green Chemistry Principles in Thiazole Synthesis

Green chemistry seeks to minimize the environmental impact of chemical processes through a set of guiding principles, including the use of safer solvents, renewable feedstocks, and waste reduction. nih.govresearchgate.netresearchgate.net In thiazole synthesis, this has translated into several innovative strategies.

Atom economy and E-factor (environmental factor), which measure the amount of waste generated per unit of product, are critical metrics for assessing the "greenness" of a reaction. rsc.orgresearchgate.net Multi-component, one-pot reactions are inherently more atom-economical as they combine several synthetic steps without isolating intermediates, thus reducing solvent and energy consumption. researchgate.netbohrium.com A recently developed protocol for pyrano[2,3-d]thiazole derivatives using a recyclable Mg-Al-layered double hydroxide (B78521) catalyst reported an excellent atom economy of 96.8% and a low E-factor of 0.23. rsc.orgrsc.org

The use of recyclable catalysts, such as the aforementioned layered double hydroxides or silica-supported tungstosilisic acid, further enhances the sustainability of these processes by minimizing catalyst waste and allowing for repeated use. bepls.comresearchgate.net

The table below highlights key green chemistry approaches in thiazole synthesis.

Green Principle Application in Thiazole Synthesis Example(s) Reference(s)
Safer SolventsUse of water, Polyethylene (B3416737) Glycol (PEG), or Deep Eutectic Solvents (DESs) as the reaction medium."On-water" synthesis of trisubstituted thiazoles; L-proline–ethylene glycol mixture for thiazolo[5,4-d]thiazoles. rsc.orgmdpi.com
Atom EconomyMulti-component, one-pot reactions that incorporate most atoms from reactants into the final product.One-pot synthesis of pyrano[2,3-d]thiazole derivatives with 96.8% atom economy. rsc.orgrsc.org
Waste Reduction (Low E-Factor)Designing syntheses that produce minimal waste.A synthesis protocol with a calculated E-factor of 0.23. rsc.orgrsc.org
Recyclable CatalystsEmploying heterogeneous or supported catalysts that can be easily recovered and reused.Use of Mg-Al-layered double hydroxide or silica-supported acids. bepls.comresearchgate.netrsc.org

Microwave-Assisted and One-Pot Reaction Sequences

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. researchgate.netd-nb.info By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. nih.govresearchgate.netnih.gov

The Hantzsch thiazole synthesis and related reactions are particularly well-suited for microwave assistance. nih.gov One-pot, multi-component syntheses of various thiazole derivatives, including steroidal thiazoles and hydrazinyl thiazoles, have been efficiently conducted under microwave irradiation, often under solvent-free conditions. researchgate.netnih.govjetir.org For example, a rapid, catalyst-free synthesis of hydrazinyl thiazoles was achieved in just 30 seconds using microwave heating. researchgate.netjetir.org Similarly, a three-component domino reaction in water to produce trisubstituted thiazoles saw reaction times drop from 10-12 hours with conventional heating to just 15-20 minutes under microwave conditions. rsc.org

These one-pot sequences, combined with the speed of microwave heating, offer a highly efficient and sustainable pathway for constructing the thiazole core and its analogs, minimizing energy consumption and simplifying purification procedures. nih.govresearchgate.net

Catalytic Approaches (e.g., Metal-Mediated or Organocatalytic) for Enhanced Efficiency

Catalysis is at the heart of modern, efficient chemical synthesis. Both metal-based and metal-free (organocatalytic) systems have been extensively developed to facilitate the construction of the thiazole ring with high efficiency and selectivity.

Metal-Mediated Catalysis: Transition metals like palladium (Pd) and copper (Cu) are highly effective catalysts for C-H functionalization and cross-coupling reactions. organic-chemistry.org As mentioned, Pd(OAc)₂ can catalyze the direct arylation of thiazole derivatives. organic-chemistry.org Copper salts have been used to catalyze the condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to form thiazoles, as well as in cascade reactions for functionalizing the thiazole nucleus. organic-chemistry.orgmdpi.com More recently, alkaline earth metals like calcium have been shown to catalyze the chemo- and stereoselective synthesis of functionalized thiazoles from propargyl alcohols and thioamides. acs.org

Organocatalysis and Metal-Free Approaches: To circumvent the cost and potential toxicity of transition metals, significant effort has been directed towards developing metal-free and organocatalytic methods. researchgate.netnih.govrsc.org Simple organic molecules can often catalyze complex transformations. For instance, the hindered base 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a recyclable, eco-friendly catalyst for preparing thiazole derivatives. bepls.comnih.gov Asparagine has been reported as a green organocatalyst for 2-aminothiazole synthesis. bepls.com A facile one-pot process for 1,3-thiazoles was developed using an organocatalytic epoxidation of nitro-olefins as a key step. rsc.org Furthermore, reactions catalyzed by non-metallic elements like iodine or those that proceed under catalyst-free conditions (e.g., in water or under microwave irradiation) represent an increasingly important area of green synthesis. rsc.orgacs.org

Photocatalysis: Harnessing visible light as an energy source is a burgeoning field in green synthesis. chim.it Photocatalytic reactions, often using organic dyes or metal complexes as photosensitizers, can enable the formation of C-S and C-N bonds under mild, ambient temperature conditions. organic-chemistry.org Importantly, some protocols have been developed that are catalyst-free, using visible light alone to trigger the cyclization in green solvents like ethanol/water mixtures, representing a highly sustainable approach to thiazole synthesis. researchgate.net

The following table provides examples of different catalytic approaches for thiazole synthesis.

Catalytic Approach Catalyst/System Reaction Type Reference(s)
Metal-MediatedPd(OAc)₂, CuI, Ca(OTf)₂C-H Arylation, Condensation, Cyclization organic-chemistry.orgmdpi.comacs.org
OrganocatalyticDABCO, L-Proline, DiethylamineCondensation, Cyclization mdpi.comnih.govrsc.org
Metal-FreeIodine, Base-promotedOxidative Cyclization, Cyclization bepls.comacs.org
PhotocatalyticVisible Light (with or without sensitizer)Tandem C-S/C-N bond formation organic-chemistry.orgchim.itresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Thiazol 4 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of 2-(Thiazol-4-yl)propan-2-amine, offering precise information about the hydrogen and carbon atoms.

In ¹H NMR analysis, the proton signals of this compound appear at specific chemical shifts, indicative of their unique electronic environments. The spectrum typically shows a singlet for the methyl protons, another singlet for the amine (NH2) protons, and distinct signals for the thiazole (B1198619) ring protons. The integration of these signals corresponds to the number of protons in each group.

Proton Chemical Shift (δ) in ppm Multiplicity Integration
C(CH₃)₂1.58Singlet6H
NH₂1.84Singlet2H
Thiazole-H57.14Singlet1H
Thiazole-H28.68Singlet1H
Note: Chemical shifts can vary slightly depending on the solvent used.

The ¹³C NMR spectrum provides a detailed view of the carbon framework of the molecule. Each carbon atom resonates at a characteristic chemical shift, allowing for the complete mapping of the carbon skeleton.

Carbon Atom Chemical Shift (δ) in ppm
C(CH₃)₂29.0
C(CH₃)₂52.8
Thiazole-C5112.5
Thiazole-C2151.7
Thiazole-C4163.6
Note: Chemical shifts can vary slightly depending on the solvent used.

To further confirm the structure and connectivity of atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in the case of this compound, the absence of proton-proton coupling results in a lack of cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum would show a cross-peak between the signal at 1.58 ppm (¹H) and 29.0 ppm (¹³C), confirming the methyl groups. It would also link the thiazole proton at 7.14 ppm to the carbon at 112.5 ppm and the proton at 8.68 ppm to the carbon at 151.7 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations would include the correlation from the methyl protons (1.58 ppm) to the quaternary carbon (52.8 ppm) and the C4 of the thiazole ring (163.6 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between atoms. In this molecule, NOESY could show correlations between the amine protons and the methyl protons, providing information about their through-space relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₆H₁₀N₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The primary amine (-NH₂) group is expected to show characteristic stretching vibrations in the region of 3350–3250 cm⁻¹. The isopropyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending modes, such as those for a tertiary-butyl group, around 1385 cm⁻¹. The thiazole ring itself contributes a complex pattern of vibrations. Key absorptions include the C=N stretching vibration, typically observed around 1620 cm⁻¹, and the C–S–C asymmetric stretch, which can appear near 690 cm⁻¹. Studies on related thiazole derivatives confirm these assignments; for instance, the analysis of 2-amino-4-methylthiazole (B167648) and other derivatives shows characteristic ring vibrations and functional group absorptions in these expected regions. mdpi.com The characterization of related thiazole compounds routinely relies on IR spectroscopy to confirm the presence of these key functional moieties. ontosight.ai

Functional Group/MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amine (-NH₂)N–H Stretch3350–3250
Thiazole RingC=N Stretch~1620
Isopropyl GroupC–H Bend~1385
Thiazole RingC–S–C Asymmetric Stretch~690

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound—primarily the thiazole ring system—give rise to characteristic absorption bands.

For analogous compounds such as 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine, two distinct electronic transitions are typically observed. The first is a high-energy π→π* transition associated with the delocalized electrons of the thiazole ring, which for the phenyl-substituted analog appears around 254 nm. The second is a lower-energy n→π* transition, attributed to the non-bonding electrons on the nitrogen atom of the C=N double bond, with a maximum absorption (λₘₐₓ) at approximately 310 nm. The study of various thiazole-based Schiff bases and dyes confirms that the electronic properties and spectral shifts are highly dependent on the molecular structure and solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.net This indicates that the polarity of the solvent can influence the energy levels of the electronic orbitals and thus shift the absorption maxima.

Transition TypeChromophoreApproximate λₘₐₓ (nm)Reference
π→πThiazole Ring~254
n→πC=N Imine~310

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the provided results, the application of this technique to closely related thiazole derivatives is well-documented. For instance, the structures of novel heterocycles containing pyrazole, thiazole, and triazole moieties have been unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com In such studies, suitable single crystals are grown, often from solvents like dimethylformamide (DMF), and then analyzed. mdpi.com X-ray analysis of other complex thiazole derivatives has been crucial for understanding their structure-activity relationships (SAR) by revealing how they bind to biological targets like enzymes. nih.govacs.org The data obtained are critical for validating molecular geometry and conformation, which is essential for understanding ligand-receptor binding. alfa-chemistry.com

Structural Information ObtainedSignificance
Atomic CoordinatesDefines the precise 3D position of every atom in the molecule.
Bond Lengths and AnglesProvides exact geometric parameters of the molecular structure.
ConformationReveals the spatial arrangement of atoms (e.g., torsion angles).
Intermolecular InteractionsIdentifies hydrogen bonds and other non-covalent forces in the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable for chiral derivatives)

The parent compound, this compound, is achiral as the C2 atom of the propane (B168953) chain is bonded to two identical methyl groups, meaning it does not have a stereogenic center. However, if one of these methyl groups were substituted to create a chiral center, chiroptical spectroscopy would become an indispensable tool for its characterization.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. This is essential for determining the absolute configuration (i.e., R or S) of a chiral molecule. The synthesis of enantiomerically pure chiral amines is a significant area of research. acs.org For related thiazole amines, chiral derivatives have been successfully prepared using methods like enzymatic kinetic resolution. For example, the lipase (B570770) from Candida antarctica (CAL-B) can be used to selectively hydrolyze an acetylated racemic amine, yielding one enantiomer in high enantiomeric excess.

Once a chiral derivative is synthesized, its absolute configuration can be assigned by comparing its experimental ECD spectrum with a theoretically calculated spectrum. This combined experimental and computational approach is a powerful method for the unambiguous structural elucidation of chiral molecules, including derivatives of this compound. lookchem.com

Computational Chemistry and Theoretical Investigations of 2 Thiazol 4 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov Geometry optimization is a key application, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. mdpi.com For 2-(Thiazol-4-yl)propan-2-amine, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The optimization yields crucial data, including bond lengths, bond angles, and dihedral angles. These optimized parameters are essential for all subsequent computational analyses. By mapping the potential energy surface, researchers can also identify transition states and calculate the energy barriers for conformational changes, providing a detailed energy landscape of the molecule. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents typical data obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length (Å)C(thiazole)-S1.73
Bond Length (Å)C=N (thiazole)1.31
Bond Length (Å)C-C (aliphatic)1.54
Bond Length (Å)C-N (amine)1.47
Bond Angle (°)C-S-C (thiazole)89.5
Bond Angle (°)C-N-C (thiazole)110.2
Bond Angle (°)C-C-N (amine)109.5

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the lone pair of the amine nitrogen, while the LUMO would likely be distributed over the π-system of the thiazole ring.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) This table is illustrative and represents typical data obtained from FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)5.7

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its interaction sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. researchgate.net

Typically, colors are used to represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms.

Blue: Regions of positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the thiazole ring and the nitrogen of the amine group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as hydrogen bond donor sites.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. asianresassoc.org

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za These predicted shifts, when compared with experimental spectra, help in the precise assignment of signals to specific atoms within the molecule. bohrium.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching from the amine group, C=N stretching within the thiazole ring, or C-H bending. researchgate.net This information aids in the assignment of bands in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule. nih.gov This analysis provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum and offer insights into the molecule's electronic structure. scielo.org.zaresearchgate.net

Table 3: Predicted Vibrational Frequencies (Illustrative) This table is illustrative and represents typical data obtained from IR prediction.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)Amine3450
N-H Stretch (symmetric)Amine3360
C-H Stretch (aliphatic)Propan-2-yl2980
C=N StretchThiazole Ring1610
C-N StretchAmine1250

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions in a simulated environment, such as in a solvent. nih.gov

Molecular Docking Studies with Macromolecular Targets (In Vitro Systems)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and hypothesizing their mechanism of action. nih.govresearchgate.net

For this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant macromolecule. Thiazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and microbial diseases. dntb.gov.uamdpi.comnih.gov The docking simulation calculates a score, often in terms of binding energy, which estimates the strength of the interaction. The results also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Table 4: Hypothetical Molecular Docking Results for this compound This table is illustrative and represents typical data obtained from a molecular docking study.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Tubulin-7.2CYS241, LEU248Hydrophobic
ASN258Hydrogen Bond (with amine H)
Glucosamine-6-P Synthase-6.8GLU488, GLY301Hydrogen Bond (with thiazole N)
VAL399, ALA400Hydrophobic

Ligand-Target Binding Interactions and Energetics

There is no specific data in the public domain detailing the ligand-target binding interactions and energetics of this compound. Computational studies that would typically provide binding affinity values, such as Gibbs free energy changes (ΔG), and delineate the energetic contributions of various intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) for this specific compound with any biological target have not been identified.

Prediction of Binding Modes and Key Residue Interactions

Information regarding the predicted binding modes of this compound within the active site of any specific protein target is not available. Consequently, there are no published details on key amino acid residue interactions that would be crucial for understanding its potential mechanism of action. Such studies, often conducted using molecular docking simulations, would typically identify specific hydrogen bond donors and acceptors, hydrophobic contacts, and other critical interactions, none of which have been documented for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed and published for this compound or a closely related series of compounds that would allow for the prediction of its biological activity or physicochemical properties based on its molecular structure. The development of such models requires a dataset of structurally related compounds with corresponding experimental data, which does not appear to be available for this specific molecule.

Mechanistic Investigations through Transition State Analysis and Reaction Pathway Mapping

There are no published mechanistic investigations for this compound that involve transition state analysis or reaction pathway mapping. These computational methods, which are used to elucidate reaction mechanisms, calculate activation energies, and identify intermediates, have not been applied to this compound in any publicly accessible research.

Chemical Reactivity and Derivatization Strategies for 2 Thiazol 4 Yl Propan 2 Amine

Reactions at the Primary Amine Functionality

The primary amine group is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions.

The primary amine of 2-(thiazol-4-yl)propan-2-amine can be readily modified through reactions with electrophilic reagents.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. The nucleophilic amine attacks an alkyl halide or another suitable alkylating agent, leading to the formation of secondary or tertiary amines. researchgate.net Such transformations are typically carried out in the presence of a base to neutralize the acid generated during the reaction. researchgate.net The use of green solvents like propylene (B89431) carbonate has also been explored for the N-alkylation of various N-heterocycles, serving as both the reagent and the solvent. mdpi.com Catalytic systems, such as those based on ruthenium(II), can facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology, which offers an environmentally benign alternative to traditional methods using alkyl halides. organic-chemistry.org

N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, yields amide derivatives. This is a common and efficient method for introducing a carbonyl group adjacent to the nitrogen atom. bath.ac.uk These reactions often proceed under mild conditions and are widely used in synthetic chemistry. nih.govthieme-connect.de For instance, the acylation of aminothiazole derivatives is a key step in the synthesis of various biologically active compounds. nih.govnih.gov

N-Sulfonylation: Reacting the amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group is a key component in many pharmaceutical compounds.

These derivatization reactions are fundamental in modifying the steric and electronic properties of the parent molecule, which is a crucial aspect of medicinal chemistry and drug design.

Table 1: Examples of N-Substitution Reactions on Amines

Reaction Type Reagent Class Product Class Typical Conditions
N-Alkylation Alkyl Halides Secondary/Tertiary Amines Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-Acylation Acid Chlorides/Anhydrides Amides Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scirp.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). nih.gov

The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. These imine derivatives are important intermediates in organic synthesis and are also prevalent in biologically active molecules. nih.gov For example, Schiff bases derived from 2-aminothiazole (B372263) derivatives have been synthesized and investigated for their biological properties. researchgate.netmdpi.com The reaction of 4-(2,4-diethoxyphenyl)thiazol-2-amine with 1H-indole-3-carboxaldehyde is a documented example of Schiff base formation in this class of compounds. mdpi.com

While the primary amine itself does not directly participate as a 4π or 2π component in typical cycloaddition reactions, it can be a crucial part of a larger system that does. More commonly, the amine can be used as a handle to construct more complex heterocyclic systems. For instance, the amine can be acylated with a reagent containing another reactive site, setting the stage for an intramolecular cyclization to form a new heterocyclic ring fused to the original structure.

Although direct cycloadditions involving the amine are not standard, related aminothiazole structures can participate in such reactions. For example, 2-aminothiazoles have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in what is proposed to be a sequence initiated by a [2+2] cycloaddition, ultimately leading to pyridine (B92270) derivatives after rearrangement and sulfur extrusion. researchgate.net In other cases, 4-alkenyl-2-aminothiazoles act as dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes, demonstrating the versatility of the aminothiazole scaffold in constructing complex polycyclic systems. nih.govnih.govacs.org

Transformations of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with specific reactivity patterns. It is generally electron-rich due to the lone pair of electrons on the sulfur atom but is also deactivated towards electrophilic attack by the electron-withdrawing nitrogen atom. chemicalbook.com

The thiazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The position of substitution is directed by the heteroatoms and any existing substituents. Calculations of pi-electron density indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. chemicalbook.comwikipedia.org The C4 position is nearly neutral, while the C2 position is the most electron-deficient. pharmaguideline.com

For this compound, the bulky isopropylamine (B41738) group at the C4 position would sterically hinder attack at C5, but C5 remains the most electronically favored site for electrophiles. pharmaguideline.com Electron-donating groups on the ring, such as an amino group at C2, would activate the C5 position for electrophilic attack. pharmaguideline.com Common EAS reactions include:

Halogenation: Bromination or chlorination typically occurs at the C5 position if it is unsubstituted.

Nitration and Sulfonation: These reactions generally require harsh conditions due to the deactivating effect of the protonated nitrogen atom under strongly acidic conditions.

In some cases, direct electrophilic substitution on thiazole-containing systems can be challenging. For instance, the thiazolo[5,4-d]thiazole (B1587360) ring system was initially considered inert towards electrophiles, but methods for direct halogenation have since been developed. udayton.eduresearchgate.net

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Thiazole

Position Relative Electron Density Susceptibility to Electrophilic Attack
C2 Most Electron-Deficient Low
C4 Nearly Neutral Moderate

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is also possible, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com

For a nucleophilic substitution to occur on the thiazole ring of this compound, a derivative with a suitable leaving group (e.g., a halogen) would first need to be synthesized. For example, if a halogen were present at the C2 or C5 position, it could be displaced by a strong nucleophile. The reactivity order for nucleophilic substitution is generally C2 > C5. Attack at C4 is much less common and typically requires activation from substituents at C5. actachemscand.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Thiazole Carbon Atoms

The thiazole ring is a versatile heterocyclic scaffold amenable to various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net For this compound, the reactive sites on the thiazole ring are primarily the C2 and C5 positions. The C5 position, in particular, is often targeted for direct C-H activation or, more commonly, after halogenation to create a suitable handle for coupling. researchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, onto the thiazole core. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for creating C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For the target molecule, a halogenated derivative, such as 5-bromo-2-(thiazol-4-yl)propan-2-amine, would be a key intermediate. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgscholaris.ca

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of alkenyl substituents at a halogenated C5 position of the thiazole ring, further expanding the structural diversity of potential derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is the premier method for synthesizing arylalkynes and conjugated enynes. researchgate.net Applying this to a halogenated derivative of this compound would enable the attachment of various alkynyl moieties, which are valuable synthons for further chemical transformations. mdpi.comnih.gov

The table below summarizes hypothetical cross-coupling reactions on a derivative of the title compound.

Reaction NameSubstrateCoupling PartnerCatalyst/ReagentsExpected Product Class
Suzuki-Miyaura 5-Bromo-2-(thiazol-4-yl)propan-2-amineArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)5-Aryl-2-(thiazol-4-yl)propan-2-amine
Heck 5-Bromo-2-(thiazol-4-yl)propan-2-amineAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)5-Alkenyl-2-(thiazol-4-yl)propan-2-amine
Sonogashira 5-Bromo-2-(thiazol-4-yl)propan-2-amineTerminal Alkyne (RC≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)5-Alkynyl-2-(thiazol-4-yl)propan-2-amine

Modifications of the Propan-2-yl Moiety

The propan-2-yl moiety of this compound offers additional sites for chemical modification, including the primary amine and the two methyl groups. Derivatization at this part of the molecule can significantly alter its physicochemical properties.

The oxidation of alkyl side chains on aromatic and heteroaromatic rings is a common synthetic transformation, typically occurring at the benzylic (or analogous) position—the carbon atom directly attached to the ring. leah4sci.com This reaction, often carried out with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), generally requires the presence of at least one hydrogen atom on that carbon. unizin.orglibretexts.org

In the case of this compound, the carbon atom of the propan-2-yl group attached to the thiazole ring is a tertiary carbon, meaning it has no C-H bonds. Consequently, this position is expected to be resistant to standard side-chain oxidation reactions. unizin.org While specific oxidative studies on this compound are not detailed in the literature, its structure suggests inertness to reagents like KMnO₄ under typical conditions that would oxidize other alkyl-substituted heterocycles. More aggressive oxidative methods could lead to degradation of the thiazole ring itself.

Reductive modifications and hydrogenation are chemical processes that add hydrogen to a molecule. These reactions are typically applied to unsaturated systems (like alkenes, alkynes, or aromatic rings) or functional groups containing double or triple bonds (like ketones or nitriles). libretexts.org

The propan-2-yl moiety is a fully saturated alkyl chain and, as such, is not susceptible to direct reduction or hydrogenation. Hydrogenation studies involving this compound would likely focus on the saturation of the thiazole ring itself, a process that typically requires high pressure and potent catalysts (e.g., rhodium on carbon), rather than modification of the alkyl side chain. unizin.org Reductive modifications of the side chain would only become relevant if functional groups susceptible to reduction, such as a carbonyl or nitro group, were first introduced onto the isopropyl unit.

While the tertiary carbon of the isopropyl unit is relatively inert, the primary amine and the terminal methyl groups serve as viable points for introducing new functional groups. masterorganicchemistry.com Such modifications are crucial for creating analogues with varied properties.

The primary amine (-NH₂) is the most reactive site on the side chain and can be readily modified through standard amine chemistry. rsc.org

N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides can produce secondary or tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides yields amides.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can also lead to more complex secondary or tertiary amines. rsc.org

The methyl groups (-CH₃) of the isopropyl unit are less reactive but can be functionalized, typically through radical-based pathways.

Radical Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen atom onto one of the methyl groups. This new halide can then be displaced by various nucleophiles to introduce a range of functional groups, such as hydroxyl (-OH), cyano (-CN), or alkoxy (-OR) groups.

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H functionalization could potentially offer a more direct and selective route to modify these C-H bonds, although such strategies can be challenging. researchgate.net

The following table outlines general strategies for introducing new functionalities to the propan-2-yl moiety.

Target SiteReaction TypeReagentsResulting Functional Group
Primary Amine N-AcylationAcyl Chloride (RCOCl)Amide (-NHCOR)
Primary Amine Reductive AminationAldehyde (R'CHO), NaBH₃CNSecondary Amine (-NHCH₂R')
Methyl Group Radical HalogenationN-Bromosuccinimide (NBS), LightBromomethyl (-CH₂Br)
Bromomethyl Group Nucleophilic SubstitutionNaOHHydroxymethyl (-CH₂OH)
Bromomethyl Group Nucleophilic SubstitutionKCNCyanomethyl (-CH₂CN)

Advanced Applications of 2 Thiazol 4 Yl Propan 2 Amine and Its Derivatives in Chemical and Biological Research

Role as Versatile Building Blocks and Synthetic Intermediates in Fine Chemical Synthesis

The 2-aminothiazole (B372263) framework, a core component of 2-(Thiazol-4-yl)propan-2-amine, is a cornerstone in the synthesis of complex chemical structures. researchgate.net Its utility stems from the reactive nature of the amine group and the aromatic thiazole (B1198619) ring, which can be readily functionalized. researchgate.net The classical and most widely utilized method for creating the 2-aminothiazole core is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides or thioureas. chemicalbook.com This method's versatility allows for the introduction of various substituents onto the thiazole ring, producing a diverse library of derivatives.

Derivatives of 2-aminothiazole serve as crucial intermediates for constructing more elaborate molecules with significant biological and pharmaceutical applications. researchgate.netnanobioletters.com For instance, they are precursors in the synthesis of compounds targeting a range of diseases, including cancer and inflammatory conditions. researchgate.netresearchgate.net The synthesis process often involves multiple steps, starting with the formation of the thiazole ring, followed by modifications to the amine group or other positions on the ring. researchgate.netbepls.com One common synthetic route involves reacting a substituted thiourea (B124793) with an α-haloketone to yield the desired 2-aminothiazole derivative. nanobioletters.com For example, 4-(p-tolyl)thiazol-2-amine is synthesized by refluxing 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol. chemicalbook.com

The reactivity of the amine group allows for further elaboration, such as acylation or reaction with aldehydes to form Schiff bases, opening pathways to novel chemical entities. mdpi.com These synthetic strategies highlight the role of the 2-aminothiazole scaffold as a robust and adaptable building block in fine chemical synthesis. researchgate.net

Applications in Materials Science and Polymer Chemistry (if applicable to specific derivatives)

While the primary applications of this compound derivatives are concentrated in medicinal chemistry, their structural features suggest potential, albeit less explored, roles in materials science. Thiazole-containing compounds are known to be utilized in the production of light-emitting diodes (LEDs), photochromes, and as corrosion inhibitors. researchgate.net The coordination chemistry of thiazole derivatives is integral to these applications, though specific uses for this compound itself in polymer or materials science are not extensively documented in current literature.

Development as Ligands in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives make them excellent candidates for ligands in coordination chemistry. researchgate.net

Ligand Design for Metal-Mediated Organic Transformations

Thiazole derivatives have been successfully employed as ligands for various transition metals, including platinum, palladium, and silver. researchgate.netmdpi.comnih.gov The resulting metal complexes have shown significant catalytic activity. For example, N-aryl thiazol-2-ylidenes, a related class of carbene ligands, have been used to create silver(I) and copper(I) complexes that catalyze electrophilic O-cyclization reactions, which are important in medicinal chemistry. nih.gov

The reaction of cis-[PtCl2(XylNC)2] with thiazol-2-amines leads to the formation of binuclear platinum(II) complexes. mdpi.com These complexes demonstrate a unique reactivity where the thiazole-2-amine couples with isocyanide ligands. mdpi.com The resulting structures can exist as different regioisomers, with their formation being under kinetic or thermodynamic control. mdpi.com The study of these complexes provides insight into the fundamental reactivity of platinum and palladium congeners, which are often used in catalysis. mdpi.com The solid-state structures of these complexes are stabilized by various noncovalent interactions, such as chalcogen bonds and hydrogen bonds, which can influence their catalytic behavior. mdpi.com

Organocatalytic Applications Utilizing the Amine Scaffold

While metal-mediated catalysis is a prominent application, the amine group inherent to the this compound scaffold also presents opportunities for organocatalysis. Amines are well-established organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. Although specific studies focusing solely on this compound as an organocatalyst are limited, the broader class of aminothiazoles holds potential in this area. The combination of the basic amine and the heterocyclic thiazole ring could be leveraged to design novel catalysts for various organic transformations.

Biological and Mechanistic Studies (In Vitro Systems)

The thiazole moiety is a privileged structure in medicinal chemistry, and derivatives of 2-aminothiazole have been extensively studied for their interactions with biological systems, particularly as enzyme inhibitors. nih.govrsc.orgnih.gov

Enzyme Inhibition and Modulation Studies (e.g., Kinase, Hydrolase, Oxidoreductase)

Thiazole-based compounds have demonstrated significant potential as inhibitors of several key enzyme families crucial in cellular processes and disease progression. nih.govrsc.org

Kinase Inhibition: Protein kinases are a major focus for drug discovery, especially in oncology, due to their role in cell signaling and proliferation. rsc.org Thiazole derivatives are potent inhibitors of various kinases. nih.govrsc.org

Aurora Kinases: Modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis. These compounds exhibit cytotoxic effects on cancer cell lines by suppressing histone H3 phosphorylation. nih.gov

Anaplastic Lymphoma Kinase (ALK): A series of 2-(thiazol-2-amino)-4-arylaminopyrimidines were designed as ALK inhibitors. One compound showed strong potency against ALK kinase (IC50 = 12.4 nM) and was also effective against the L1196M gatekeeper mutation. nih.gov

Cyclin-Dependent Kinases (CDKs): Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of CDK9. acs.org For example, a compound with a C5-pyrimidine carbonitrile group and a meta-nitro aniline (B41778) (12a) is a potent inhibitor of CDK9, CDK1, and CDK2 with Ki values in the low nanomolar range (1-6 nM). acs.org

Phosphoinositide 3-kinases (PI3Ks): Several patents describe thiazole derivatives as inhibitors of PI3Ks, which are involved in cell growth and survival pathways. googleapis.com

Hydrolase Inhibition: This class of enzymes is also a target for thiazole-based inhibitors.

Cholinesterases: Derivatives of 2-aminothiazole have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) showed significant inhibition against AChE and BChE with Ki values of 0.129 µM and 0.083 µM, respectively. nih.govresearchgate.net

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes. 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.govresearchgate.net

Oxidoreductase Inhibition:

5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. A p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent 5-LOX inhibitor with an IC50 of approximately 10 µM. rsc.org Mechanistic studies suggest that, unlike the marketed drug Zileuton, this inhibition is competitive and does not involve disrupting the redox cycle of the enzyme's active site iron. rsc.org

The following table summarizes the inhibitory activities of selected 2-aminothiazole derivatives against various enzymes.

Compound Class/DerivativeTarget EnzymeInhibition Value (Ki or IC50)Reference
2-(thiazol-2-amino)-4-arylaminopyrimidinesAnaplastic lymphoma kinase (ALK)12.4 nM (IC50) nih.gov
2-anilino-4-(thiazol-5-yl)-pyrimidine (12a)Cyclin-dependent kinase 9 (CDK9)1-6 nM (Ki) acs.org
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 µM (Ki) nih.govresearchgate.net
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 µM (Ki) nih.govresearchgate.net
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 µM (Ki) nih.govresearchgate.net
p-fluoro substituted 2-amino-4-aryl thiazole5-Lipoxygenase (5-LOX)~10 µM (IC50) rsc.org
4-(4-chlorothiophen-2-yl)thiazole derivative (5e)Cyclooxygenase-2 (COX-2)0.76 µM (IC50) frontiersin.org

Receptor Binding and Ligand-Receptor Interaction Analysis

The therapeutic and research applications of this compound derivatives are fundamentally linked to their ability to bind with high specificity to biological receptors. Computational and experimental studies have elucidated the intricate details of these ligand-receptor interactions, revealing how molecular structure dictates binding affinity and functional outcome.

Molecular docking simulations are instrumental in predicting the binding modes of thiazole derivatives within the active sites of protein targets. nih.gov These studies consistently show that the stability of the ligand-protein complex is often governed by a combination of hydrogen bonding and hydrophobic interactions. For instance, in the investigation of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, the thiazole molecule was shown to establish critical H-bonds and π-π interactions within the ligand-binding region. researchgate.net

Specific classes of receptors have been identified as key targets for thiazole-based compounds:

AMPA Receptors: Thiazole-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity. Analysis suggests that key pharmacophore groups, including the thiazole ring, interact with critical amino acid residues such as ASN791, PHE623, PRO520, and LEU620 in the receptor's binding pocket. These interactions can lead to antagonistic effects, highlighting the potential of these compounds to serve as neuroprotective agents.

Protease-Activated Receptor-2 (PAR2): Peptidomimetics incorporating a 2-aminothiazole core, such as 2-at-LIGRL-NH₂, have been developed as specific agonists for PAR₂. Their activation of the receptor is highly specific, inducing robust intracellular calcium responses in cells engineered to express PAR₂, with minimal stimulation in cells lacking the receptor.

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the ZAC, an atypical member of the Cys-loop receptor superfamily. Structure-activity relationship (SAR) studies revealed that substitutions on both the thiazole and benzamide (B126) rings are critical for antagonist potency and efficacy. The antagonist N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was shown to be a selective, noncompetitive negative allosteric modulator, likely targeting the transmembrane or intracellular domains of the receptor.

These examples underscore the versatility of the thiazole scaffold in designing ligands that can selectively target and interact with a diverse range of receptor types, enabling detailed analysis of ligand-receptor binding dynamics.

Investigation of Molecular Mechanisms of Action (e.g., protein-ligand interactions)

Understanding the molecular mechanism of action is paramount to leveraging thiazole derivatives in research. Following receptor binding, these compounds can initiate a cascade of intracellular events or block endogenous signaling pathways. The nature of the protein-ligand interaction dictates whether the compound acts as an agonist, antagonist, or enzyme inhibitor.

The unique structure of the thiazole ring, with its nitrogen and sulfur atoms, facilitates interactions with protein targets implicated in numerous disease pathways. semanticscholar.org Thiazole derivatives have been shown to modulate cellular functions through several distinct mechanisms:

Enzyme Inhibition: A significant mechanism of action for many thiazole derivatives is the inhibition of key enzymes.

Protein Kinases: The thiazole motif is a privileged structure for interacting with various protein kinases, which are pivotal in cellular signaling. nih.gov Derivatives have been developed as inhibitors of protein kinase CK2 and the PI3K/AKT/mTOR signaling pathway, crucial targets in cancer research. nih.gov

α-Glucosidase: Imidazopyridine-based thiazole derivatives have been explored as potential antidiabetic agents through the inhibition of α-glucosidase. Molecular docking studies have revealed the specific binding interactions within the enzyme's active site that lead to its inhibition. semanticscholar.org

Receptor Antagonism: As described for the ZAC receptor, thiazole derivatives can act as negative allosteric modulators. nih.gov This mechanism involves binding to a site on the receptor distinct from the endogenous agonist binding site, thereby preventing or reducing the receptor's activation. This mode of action is crucial for developing tools to study receptor function without competing with the natural ligand.

Modulation of Ion Channel Kinetics: In the context of AMPA receptors, thiazole-carboxamide derivatives not only reduce the amplitude of ion currents but also alter the receptor's kinetics. Specifically, compounds like MMH-5 have been shown to increase the rate of deactivation while reducing desensitization, demonstrating a complex modulatory effect on the ion channel's biophysical properties.

These detailed mechanistic insights, derived from a combination of biochemical assays and computational modeling, are essential for the rational design of new thiazole derivatives with tailored biological activities.

Antimicrobial Activity (In Vitro against Bacterial and Fungal Strains)

The thiazole nucleus is a fundamental component of many antimicrobial agents, and its derivatives have been extensively studied for their efficacy against a wide spectrum of pathogenic bacteria and fungi. nih.govresearchgate.net The amphiphilic nature of some thiazole compounds may enhance their ability to penetrate bacterial cell membranes, contributing to their inhibitory effects against both Gram-positive and Gram-negative bacteria. nanobioletters.com

In vitro studies have consistently demonstrated the potent antimicrobial properties of various classes of thiazole derivatives. For example, newly synthesized 2-aminothiazole derivatives have shown significant activity against both bacterial and fungal strains, with some compounds exhibiting efficacy that surpasses standard antibiotics. researchgate.netresearchgate.net Similarly, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity, with specific compounds being particularly effective against S. aureus, E. coli, B. subtilis, A. niger, and C. albicans. nih.gov

The table below summarizes the in vitro antimicrobial activity of selected thiazole derivatives against various microbial strains, as measured by the Minimum Inhibitory Concentration (MIC).

Compound/Derivative ClassBacterial StrainFungal StrainMIC (µg/mL)Reference
Thiazole derivative 6dProteus vulgaris128 globalresearchonline.net
Synthesized thiazole derivativeShigella dysenteriae125 researchgate.net
Synthesized thiazole derivativeProteus mirabilis1000 researchgate.net
Synthesized thiazole derivativeListeria monocytogenes1000 researchgate.net
2-(2-pyrazolin-1-yl)-thiazole (Cpd 56)S. aureus, E. coli, P. aeruginosa8-16 mdpi.com
2-(2-pyrazolin-1-yl)-thiazole (Cpd 55)S. aureus, E. coli, P. aeruginosa16-32 mdpi.com
2-(2-pyrazolin-1-yl)-thiazole (Cpd 55 & 56)C. albicans32 mdpi.com
Thiazole derivatives with cyclopropaneC. albicans (clinical isolates)0.008–7.81 nih.gov
N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine (3b)B. subtilis, S. aureus, E. coliSignificant Activity researchgate.net
Thiazole derivative (3f)C. albicans, A. flavus, A. nigerSignificant Activity researchgate.net
Heteroaryl(aryl) thiazole derivative (Cpd 3)Various bacterial strains230-700 nih.gov
Heteroaryl(aryl) thiazole derivative (Cpd 8)Various fungal strains80-230 nih.gov

These findings highlight the thiazole scaffold as a promising platform for the development of new antimicrobial agents to address the challenge of drug-resistant pathogens. nih.gov

Development of Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function within a complex biological system. Thiazole derivatives, with their demonstrated ability to be synthesized as potent and selective inhibitors or modulators of specific enzymes and receptors, are ideally suited for development as chemical probes. nih.govmdpi.com

While not always explicitly labeled as such, many of the thiazole derivatives developed for therapeutic research inherently function as chemical probes. For instance:

Probing Kinase Signaling: Selective inhibitors of protein kinases based on the thiazole scaffold can be used to dissect the roles of individual kinases in cell signaling cascades. By inhibiting a specific kinase and observing the downstream cellular effects, researchers can elucidate the pathway's function and its relevance to disease states. nih.gov

Elucidating Receptor Function: The development of selective antagonists for receptors like ZAC provides invaluable tools for studying their physiological roles. nih.gov Since the endogenous functions of many receptors are still poorly understood, selective antagonists allow for their blockade in various in vitro and in vivo models, helping to reveal their contribution to cellular and systemic processes.

Investigating Ion Channel Biophysics: The nuanced effects of thiazole-carboxamide derivatives on AMPA receptor kinetics—altering deactivation and desensitization rates—make them sophisticated probes for studying the biophysical properties and physiological roles of these critical ion channels.

The structural versatility of the thiazole ring allows for systematic modification to optimize potency, selectivity, and other properties required for a high-quality chemical probe, such as cell permeability and metabolic stability. mdpi.com The development of such probes is crucial for target validation and for unraveling the intricate biological pathways that underpin health and disease.

Potential in Agrochemical and Veterinary Formulations (excluding human applications)

The broad-spectrum biological activity of the thiazole nucleus extends beyond human medicine into agrochemical and veterinary applications. nih.govnanobioletters.com The ability to modify the thiazole structure allows for the creation of compounds with potent activity against agricultural pests and animal pathogens.

In the agrochemical sector, thiazole derivatives are key components of various commercial pesticides. globalresearchonline.netnih.gov Research has focused on developing novel compounds for crop protection:

Insecticides: Thiazole is a core structure in insecticides like thiametham and clothianidin. nih.gov Recent research has focused on creating new N-pyridylpyrazole derivatives containing a thiazole moiety to effectively control lepidopteran pests such as Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). researchgate.netnih.gov Bioassays have shown that specific derivatives exhibit excellent insecticidal activity, providing leads for new commercial products. researchgate.net

Fungicides and Nematicides: The thiazole scaffold is also present in fungicides (e.g., thiabendazole, ethaboxam) and nematicides. nih.gov The development of these agents is critical for managing plant diseases and protecting crop yields. nih.gov

Pesticidal Agents: A series of novel β-naphthol derivatives incorporating a benzothiazolylamino group were synthesized and showed promising pesticidal properties in bioassays, indicating their potential for development as new agrochemicals. nih.gov

In veterinary medicine, 2-aminothiazole derivatives have been recognized for their therapeutic potential. nanobioletters.com Their broad antimicrobial activity is relevant for treating bacterial and fungal infections in animals. Furthermore, research into related compounds for treating conditions like prion diseases in animal models suggests a wider scope of potential veterinary applications. The development of orally available 2-aminothiazole analogs that can achieve high concentrations in the brain is a significant step toward creating effective treatments for neurological disorders in animals.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which often involves harsh reagents and generates significant waste. bepls.com The future synthesis of 2-(Thiazol-4-yl)propan-2-amine would greatly benefit from the application of green chemistry principles. Innovations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for thiazole synthesis. bepls.com Applying MAOS to the synthesis of this compound could offer a more energy-efficient route.

Ultrasonic-Mediated Synthesis: The use of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including thiazoles, often under milder conditions. mdpi.comnanobioletters.com

Green Solvents and Catalysts: Future methodologies should focus on employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) and developing recyclable catalysts, such as chitosan-based biocatalysts, to minimize environmental impact. bepls.commdpi.com

Multi-component Reactions (MCRs): Designing a one-pot synthesis for this compound through an MCR approach would enhance atom economy and reduce the number of purification steps, aligning with the principles of sustainable chemistry. bepls.com

Green Synthesis TechniquePotential Advantage for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction time, increased yield, energy efficiency. bepls.com
Ultrasonic-Mediated SynthesisMilder reaction conditions, potentially improved yields. mdpi.comnanobioletters.com
Green Solvents/CatalystsReduced environmental impact, potential for catalyst recycling. bepls.com
Multi-component ReactionsIncreased efficiency, atom economy, and reduced waste. bepls.com

Exploration of Underexplored Reactivity and Novel Transformations

The reactivity of the this compound molecule is dictated by its constituent functional groups: the primary amine and the thiazole ring. While general reactions of these groups are known, their interplay within this specific structure is unexplored. Future research could focus on:

Functionalization of the Amine Group: The primary amine is a key site for derivatization to create novel amides, sulfonamides, or Schiff bases, which could lead to compounds with diverse biological activities.

Reactivity of the Thiazole Ring: The thiazole ring can participate in various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the compound's properties.

Intramolecular Cyclization: The proximity of the amine and thiazole moieties could be exploited to synthesize novel fused heterocyclic systems through intramolecular cyclization reactions, creating structurally complex and potentially bioactive molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govchemcia.comresearchgate.net For a novel compound like this compound, these technologies can be pivotal:

Predictive Modeling: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for thiazole derivatives to predict the potential biological activities of this compound and its analogs. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and testing.

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles.

Property Prediction: AI can predict crucial ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the drug discovery process and reducing the likelihood of late-stage failures. nih.gov

AI/ML ApplicationPotential Impact on this compound Research
QSAR ModelingPrediction of biological activity and guidance for structural modification. nih.gov
Generative ModelsDesign of novel, optimized derivatives for specific targets.
ADME/T PredictionEarly identification of potential pharmacokinetic and toxicity issues. nih.gov

Discovery of New Biological Targets and Elucidation of Complex Molecular Pathways

The thiazole nucleus is present in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comrsc.orgplos.org Identifying the biological targets for this compound is a critical step. Future research should involve:

High-Throughput Screening (HTS): Screening this compound against large panels of biological targets (e.g., kinases, G-protein coupled receptors) can rapidly identify potential therapeutic applications.

Phenotypic Screening: Assessing the effect of the compound on cell models of various diseases can uncover novel biological activities without a preconceived target.

Omics Technologies: Once a biological effect is observed, techniques like proteomics and transcriptomics can be used to identify the specific molecular pathways being modulated by the compound. For instance, studies on other thiazole derivatives have identified their roles in inhibiting pathways like PI3K/AKT/mTOR. researchgate.net

Synergistic Approaches Combining Synthetic Chemistry with Advanced Computational and Biological Techniques

The most effective path forward for investigating this compound will involve a synergistic, multi-disciplinary approach:

Computational-Guided Synthesis: Molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to specific protein targets. mdpi.comnih.govresearchgate.net These computational insights can then guide synthetic chemists in designing and creating the most promising compounds, creating an efficient design-synthesize-test cycle.

Molecular Hybridization: A promising strategy in drug design is the combination of two or more pharmacophores to create a hybrid molecule with potentially enhanced or synergistic activity. github.comnih.gov Computational tools can help identify suitable pharmacophores to combine with the this compound scaffold.

Addressing Challenges and Identifying Opportunities for Future Research in Thiazolyl-Amine Chemistry

The primary challenge for this compound is the current lack of any specific research data. This, however, also presents a significant opportunity. As a novel chemical entity, it offers a clean slate for discovery. Key opportunities include:

Building a Foundation: The initial synthesis and characterization of this compound will be a crucial first step, providing the material needed for all subsequent biological and chemical studies.

Exploring Broad Biological Activity: A comprehensive screening of its anti-cancer, anti-inflammatory, and antimicrobial properties could quickly establish its therapeutic potential. nih.govrsc.org

Intellectual Property: As a novel compound, any discoveries related to its synthesis, derivatives, or biological activity could be highly valuable from an intellectual property perspective.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Thiazol-4-yl)propan-2-amine, and how can reaction conditions be optimized to maximize yield?

Answer:
The synthesis of this compound typically involves coupling thiazole derivatives with ketones or amines under reducing conditions. A widely used method includes reacting 1,3-thiazole precursors with phenylacetone or similar carbonyl compounds in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-reduction or thiazole ring decomposition) .
  • Catalyst choice : Palladium on carbon (Pd/C) or Raney nickel enhances selectivity during hydrogenation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Answer:
Critical spectroscopic methods include:

  • ¹H NMR : Confirm the presence of the amine (-NH2) proton at δ 1.5–2.0 ppm (singlet) and thiazole protons (C-H) at δ 7.5–8.5 ppm .
  • ¹³C NMR : Identify the quaternary carbon (C-N) at ~80 ppm and thiazole carbons (C-S/C-N) at 120–150 ppm .
  • IR spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C=S/C-N vibrations (600–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NH2 or thiazole ring) .

Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound in drug design?

Answer:
DFT methods (e.g., B3LYP/6-311G**) are critical for:

  • Electron density analysis : Multiwfn software calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the thiazole ring and amine group .
  • Reactivity prediction : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) reveals susceptibility to redox reactions or electrophilic attacks .
  • Binding affinity estimation : Docking simulations (AutoDock Vina) model interactions with biological targets (e.g., enzymes, receptors) by optimizing hydrogen bonds and van der Waals contacts .
  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) with exact exchange terms reduce errors in enthalpy/entropy calculations (<3 kcal/mol deviation) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data observed across different assays for thiazole-derived amines like this compound?

Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out synthetic byproducts .
  • Assay standardization :
    • Cell-based assays : Normalize results to controls (e.g., IC50 values in triplicate) .
    • Enzymatic studies : Adjust pH (7.4), temperature (37°C), and cofactor concentrations (e.g., Mg²⁺) .
  • Mechanistic follow-up : Conduct time-resolved kinetics or competitive binding assays to confirm target specificity .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

Answer:
SAR strategies involve systematic structural modifications and biological testing:

Modification Biological Impact Example Reference
Thiazole substitution Increased antimicrobial activity5-Bromo-thiazole analogs (IC50: 8 µM)
Amine alkylation Improved blood-brain barrier penetrationN-isopropyl derivatives (logP: 2.1)
Ring fusion Enhanced anti-inflammatory effectsBenzothiazole hybrids (COX-2 inhibition)

Key steps:

Analog synthesis : Introduce halogens, alkyl groups, or heterocycles via Suzuki coupling or nucleophilic substitution .

In vitro screening : Prioritize analogs with >50% inhibition in primary assays (e.g., antimicrobial, anticancer) .

Computational modeling : Validate SAR trends using QSAR (quantitative SAR) or 3D pharmacophore models .

Advanced: What computational tools and protocols are recommended for analyzing the topological electron density of this compound?

Answer:
The Multiwfn software package is ideal for electron density analysis:

  • Critical functions :
    • AIM (Atoms in Molecules) : Identify bond critical points (BCPs) and Laplacian values (∇²ρ) to quantify covalent vs. ionic bonding .
    • ELF (Electron Localization Function) : Map regions of electron localization (e.g., lone pairs on sulfur/nitrogen) .
  • Workflow :
    • Generate wavefunction files (e.g., .wfn) using Gaussian 16 at B3LYP/6-311G** level.
    • Calculate ESP surfaces to visualize charge distribution (thiazole ring: negative; amine: positive) .
    • Export 3D grids for visualization in VMD or PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.